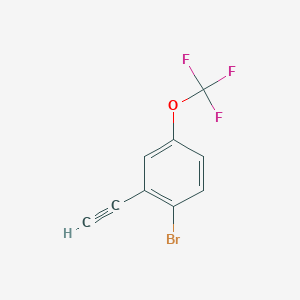

1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C9H4BrF3O . It is related to “1-Bromo-4-(trifluoromethoxy)benzene”, which has the molecular formula C7H4BrF3O .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene” is characterized by a bromine atom (Br), an ethynyl group (-C≡CH), and a trifluoromethoxy group (-OCF3) attached to a benzene ring .

Physical And Chemical Properties Analysis

“1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene” has a molecular weight of 265.027 Da . For “1-Bromo-4-(trifluoromethoxy)benzene”, it has a boiling point of 155 - 157 °C, a density of 1.62 g/cm3 at 20 °C, and a vapor pressure of 20 hPa at 55 °C .

Wissenschaftliche Forschungsanwendungen

Solvent Effects in Radical Addition Reactions

A study by Yorimitsu, H., Shinokubo, H., Matsubara, S., Oshima, K., Omoto, K., & Fujimoto, H. (2001) investigates the solvent effects on bromine atom-transfer radical addition reactions. They found that polar solvents and aqueous media significantly influence the efficiency of these reactions, highlighting the utility of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in understanding the solvent's role in organic reactions (Yorimitsu et al., 2001).

Aryne Route to Naphthalenes

Schlosser, M., & Castagnetti, E. (2001) describe the generation of aryne intermediates from 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene, leading to the synthesis of naphthalenes. This showcases its application in the aryne chemistry for constructing complex aromatic compounds (Schlosser & Castagnetti, 2001).

Luminescent Liquid Crystals and Gels

Diring, S., Camerel, F., Donnio, B., Dintzer, T., Toffanin, S., Capelli, R., Muccini, M., & Ziessel, R. (2009) synthesized functional ethynyl-pyrene derivatives, demonstrating the potential of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in the development of optoelectronic devices. Their work emphasizes its role in producing materials with tunable photoluminescence and electrochemical properties (Diring et al., 2009).

Coordination Polymers for Selective Sorption and Fluorescence Sensing

Hua, J., Zhao, Y., Kang, Y.-S., Lu, Y., & Sun, W.-Y. (2015) explored the synthesis of zinc(II) coordination polymers using 1,3,5-tris(1-imidazolyl)benzene and bromo-substituted benzenedicarboxylic acid. Their research illustrates the utility of bromo-substituted compounds like 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in creating materials with applications in gas sorption and fluorescence-based sensing (Hua et al., 2015).

Electrochromic Metal Complex Nanosheets

Takada, K., Sakamoto, R., Yi, S., Katagiri, S., Kambe, T., & Nishihara, H. (2015) reported on the synthesis of electrochromic nanosheets using metal complexes. This research underscores the relevance of 1-Bromo-2-ethynyl-4-(trifluoromethoxy)benzene in fabricating novel materials for optical and electronic applications, showcasing its potential in producing devices capable of reversible color changes (Takada et al., 2015).

Safety and Hazards

“1-Bromo-4-(trifluoromethoxy)benzene” is classified as a skin irritant (Category 2, H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, and seeking medical advice if skin irritation occurs .

Eigenschaften

IUPAC Name |

1-bromo-2-ethynyl-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O/c1-2-6-5-7(3-4-8(6)10)14-9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEVSHYDHYSIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866790.png)

![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)

![(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2866795.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2866800.png)

![9-Oxa-6-azaspiro[4.5]decan-7-one](/img/structure/B2866804.png)

![N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2866811.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)